1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol
Description
1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol is a fluorinated secondary alcohol featuring a 3,3-dimethylazetidine heterocycle. Azetidine, a four-membered saturated ring, introduces significant conformational strain due to its small size, which can enhance reactivity and influence molecular interactions. Its molecular formula is C₈H₁₅FNO, with a molecular weight of 160.21 g/mol (calculated).
Properties
Molecular Formula |
C8H16FNO |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
1-(3,3-dimethylazetidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C8H16FNO/c1-8(2)5-10(6-8)4-7(11)3-9/h7,11H,3-6H2,1-2H3 |
InChI Key |
ZAIPOBJGFRULIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC(CF)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol typically involves the formation of the azetidine ring followed by the introduction of the fluorinated propanol group. One common method involves the reaction of 3,3-dimethylazetidine with a fluorinated epoxide under basic conditions to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the ring-opening of the epoxide and subsequent nucleophilic attack by the azetidine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the azetidine ring can provide rigidity and specificity in binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 1-(3,3-Dimethylazetidin-1-yl)-3-fluoropropan-2-ol and its analogs, focusing on structural, physicochemical, and functional differences.
1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol (CAS 1855530-18-5)
- Structure : Features a six-membered 3,3-dimethylpiperidine ring instead of azetidine.
- Molecular Formula: C₁₀H₂₀FNO (MW = 189.27 g/mol) .
- Key Differences :
- Ring Strain : Piperidine’s six-membered ring is less strained, enhancing thermodynamic stability compared to azetidine.
- Lipophilicity : Higher molecular weight and larger ring may increase lipophilicity, affecting membrane permeability.
- Conformational Flexibility : Piperidine’s flexibility could improve binding to sterically demanding biological targets.
1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol (CAS 1851271-75-4)
- Structure : Contains a piperazine ring with 3,4-dimethyl substituents and two nitrogen atoms.
- Molecular Formula : C₉H₁₉FN₂O (MW = 190.26 g/mol) .
- Hydrogen Bonding: Dual nitrogen sites enable stronger intermolecular interactions, influencing crystallinity and solubility. Steric Effects: 3,4-Dimethyl substituents create asymmetric steric hindrance, which may alter binding specificity.
General Structural Comparisons
| Parameter | This compound | 1-(3,3-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol | 1-(3,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol |
|---|---|---|---|
| Ring Size | 4-membered (azetidine) | 6-membered (piperidine) | 6-membered (piperazine) |
| Ring Strain | High | Low | Moderate |
| Molecular Weight | 160.21 g/mol | 189.27 g/mol | 190.26 g/mol |
| Key Functional Groups | -OH, -F, dimethylazetidine | -OH, -F, dimethylpiperidine | -OH, -F, dimethylpiperazine |
| Basicity | Moderate (single N-site) | Moderate (single N-site) | High (dual N-sites) |
Research Findings and Implications
Reactivity and Stability
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